

(R)-beta-homoproline ethyl ester analog

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Compound of Interest

Compound Name:	<i>Ethyl 3-[(2R)-pyrrolidin-2-yl]propanoate</i>
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An In-Depth Technical Guide to (R)-beta-Homoproline Ethyl Ester Analogs: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of (R)-beta-homoproline ethyl ester analogs, a class of compounds with significant potential in medicinal chemistry and drug development. The insertion of unnatural β -amino acids like β -homoproline into peptide sequences can modulate their conformation, biological activity, and metabolic stability.^[1] This guide details state-of-the-art stereoselective synthesis methodologies, critical physicochemical and structural characterization techniques, and explores the diverse biological activities of these analogs. We delve into their mechanisms of action, including peptide modulation, interaction with central nervous system targets, and enzyme inhibition. Detailed, field-proven experimental protocols are provided for both synthesis and biological evaluation, offering researchers and drug development professionals a practical resource for advancing their work with this promising molecular scaffold.

Introduction: The Significance of β -Amino Acids in Medicinal Chemistry

The field of medicinal chemistry continuously seeks novel molecular scaffolds that can overcome the limitations of traditional therapeutics, such as poor metabolic stability and low bioavailability.[2] The incorporation of non-proteinogenic amino acids into peptides is a highly promising strategy to achieve these goals.[3] Among these, β -amino acids have garnered significant attention for their ability to induce unique secondary structures and enhance resistance to enzymatic degradation.[1]

1.1 The Role of Proline and its Analogs Proline, a unique proteinogenic amino acid, imparts significant conformational constraints on peptide backbones due to its cyclic structure. This property is critical for protein folding and function. Proline analogs, therefore, are powerful tools for creating peptidomimetics with precisely controlled three-dimensional structures, which can lead to enhanced binding affinity and selectivity for biological targets.[4]

1.2 Emergence of β -Homoproline: A Scaffold for Enhanced Peptides and Bioactive Molecules β -Homoproline, a proline analog with an additional methylene group in its backbone, has demonstrated compelling properties in medicinal chemistry.[3] Its integration into peptides can significantly increase resistance to enzymatic hydrolysis and modulate biological activity.[3][5] For instance, replacing natural proline with β -homoproline in the tetrapeptide endomorphin-1 was shown to enhance μ -opioid receptor affinity and stability.[3] These characteristics make β -homoproline derivatives valuable building blocks for developing novel therapeutics, particularly in the realms of cyclic peptides and compounds targeting neurodegenerative and metabolic disorders.[6]

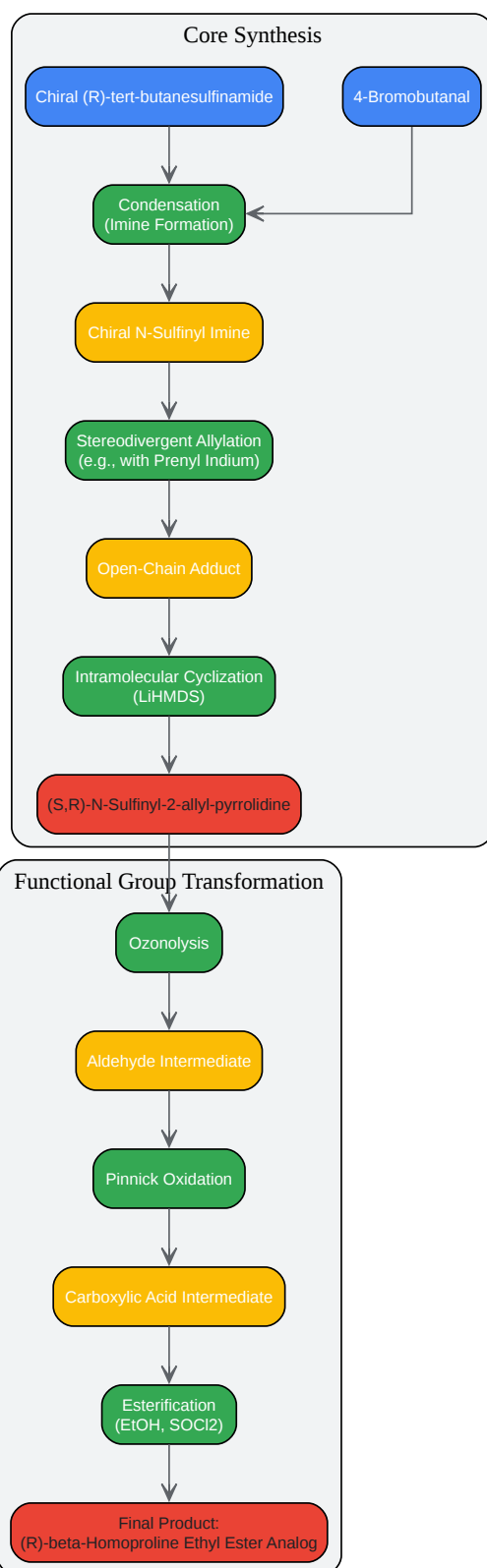
1.3 Focus of this Guide: The (R)-beta-Homoproline Ethyl Ester Analog This guide focuses specifically on the (R)-enantiomer of beta-homoproline ethyl ester and its analogs. The stereochemistry at the α -carbon is critical for biological recognition and activity. The ethyl ester modification alters the molecule's physicochemical properties, particularly its lipophilicity, which can influence cell permeability and pharmacokinetic profiles.[7] Understanding the synthesis, properties, and biological context of this specific analog is essential for its effective application in drug discovery programs.

Stereoselective Synthesis Strategies

The primary challenge in working with β -homoproline analogs is achieving high enantiopurity, as biological activity is often dependent on a specific stereoisomer.^[3] The synthetic methods available for preparing enantiopure β -homoproline have been limited, which has historically restricted its exploration.^[3]

2.1 A State-of-the-Art Approach: Stereodivergent Allylation A recently developed and highly efficient method for the enantioselective synthesis of chiral α -disubstituted β -homoprolines utilizes the stereodivergent allylation of chiral N-tert-butanesulfinyl imines.^{[1][3]} This methodology is advantageous because it employs readily available, cost-effective reagents and allows for the synthesis of either enantiomer of the desired product by either changing the chiral auxiliary or by selecting a different metal-mediated allylation protocol.^{[8][9]} The use of an N-tert-butanesulfinyl chiral auxiliary provides excellent stereochemical control during the key C-C bond-forming step. The subsequent intramolecular cyclization and functional group transformations are reliable and high-yielding.^[1]

2.2 Workflow Diagram: Synthetic Pathway The following diagram outlines the key stages in the synthesis of an (R)-beta-homoproline ethyl ester analog, starting from a chiral sulfinamide precursor.



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Caption: General synthetic workflow for (R)-beta-homoproline ethyl ester analogs.

2.3 Detailed Experimental Protocol: Synthesis of a Pyrrolidine Precursor This protocol is adapted from the stereodivergent synthesis of N-sulfinyl 2-allyl pyrrolidines.[1][3]

- Materials: (R)-N-tert-butanesulfinyl imine derived from 4-bromobutanal, prenyl bromide, indium powder, anhydrous tetrahydrofuran (THF), lithium hexamethyldisilazide (LiHMDS) solution.
- Procedure:
 - To a solution of the (R)-N-tert-butanesulfinyl imine (1.0 mmol) in anhydrous THF (5 mL) under an argon atmosphere, add indium powder (1.5 mmol) and prenyl bromide (1.5 mmol).
 - Heat the reaction mixture to 60 °C and stir for 6 hours. Monitor the reaction by thin-layer chromatography (TLC).
 - Upon completion, cool the mixture to room temperature and quench with saturated aqueous NH₄Cl. Extract the product with ethyl acetate.
 - Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude open-chain adduct.
 - Dissolve the crude adduct in anhydrous THF (10 mL) and cool to 0 °C. Add LiHMDS (1.0 M in THF, 1.2 mmol) dropwise.
 - Allow the mixture to warm to room temperature and stir for 1 hour to effect cyclization.
 - Quench the reaction with water and extract with ethyl acetate. Dry the organic phase and concentrate.
 - Purify the resulting N-sulfinyl 2-allyl pyrrolidine by flash column chromatography on silica gel. The expected yield is typically in the range of 70-80%. [1]

2.4 Detailed Experimental Protocol: Conversion to (R)-beta-Homoproline Ethyl Ester This protocol outlines the transformation of the allyl group into the target ethyl ester functionality.[1]

- Materials: N-Sulfinyl-2-allyl-pyrrolidine precursor, ozone, dichloromethane (DCM), triphenylphosphine, sodium chlorite (NaClO₂), sodium dihydrogen phosphate (NaH₂PO₄), 2-methyl-2-butene, tert-butanol, water, thionyl chloride (SOCl₂), absolute ethanol (EtOH).
- Procedure:
 - Ozonolysis: Dissolve the pyrrolidine precursor (1.0 mmol) in DCM (10 mL) and cool to -78 °C. Bubble ozone through the solution until a persistent blue color is observed. Purge the solution with nitrogen gas to remove excess ozone, then add triphenylphosphine (1.2 mmol) and allow the mixture to warm to room temperature.
 - Pinnick Oxidation: Concentrate the crude aldehyde from the previous step. Dissolve the residue in a mixture of tert-butanol (10 mL) and water (2.5 mL). Add 2-methyl-2-butene (5.0 mmol), followed by a solution of NaClO₂ (2.0 mmol) and NaH₂PO₄ (2.0 mmol) in water (2.5 mL). Stir vigorously for 4-6 hours.
 - Esterification: Acidify the reaction mixture with 1M HCl and extract the carboxylic acid product with ethyl acetate. After drying and concentration, dissolve the crude acid in absolute ethanol (10 mL). Cool to 0 °C and add SOCl₂ (1.5 mmol) dropwise. Reflux the mixture for 3-4 hours.
 - Workup and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ and extract with ethyl acetate. Dry the organic layer, concentrate, and purify the final (R)-beta-homoproline ethyl ester analog by flash chromatography.

Physicochemical and Structural Characterization

Accurate characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized analog.

3.1 Predicted Physicochemical Properties The properties of a specific (R)-beta-homoproline ethyl ester analog will depend on the substituent introduced during the allylation step. The table below provides estimated properties for a representative analog, (R)-2-(carboxymethyl)pyrrolidine ethyl ester.

Property	Value / Description	Rationale / Source
Molecular Formula	C9H17NO2	Based on the core structure.
Molecular Weight	171.24 g/mol	Calculated from the molecular formula.
logP (Octanol/Water)	-0.5 - 1.5	The ethyl ester group increases lipophilicity compared to the free acid.[7] Values > +0.5 are generally considered water-insoluble. [10]
Solubility	Likely soluble in organic solvents (DCM, EtOAc, MeOH) and poorly soluble in water.	General principle for organic esters.[10]
Stereochemistry	(R) configuration at the α -carbon.	Defined by the stereoselective synthesis.[3]

3.2 Core Analytical Techniques for Structural Validation

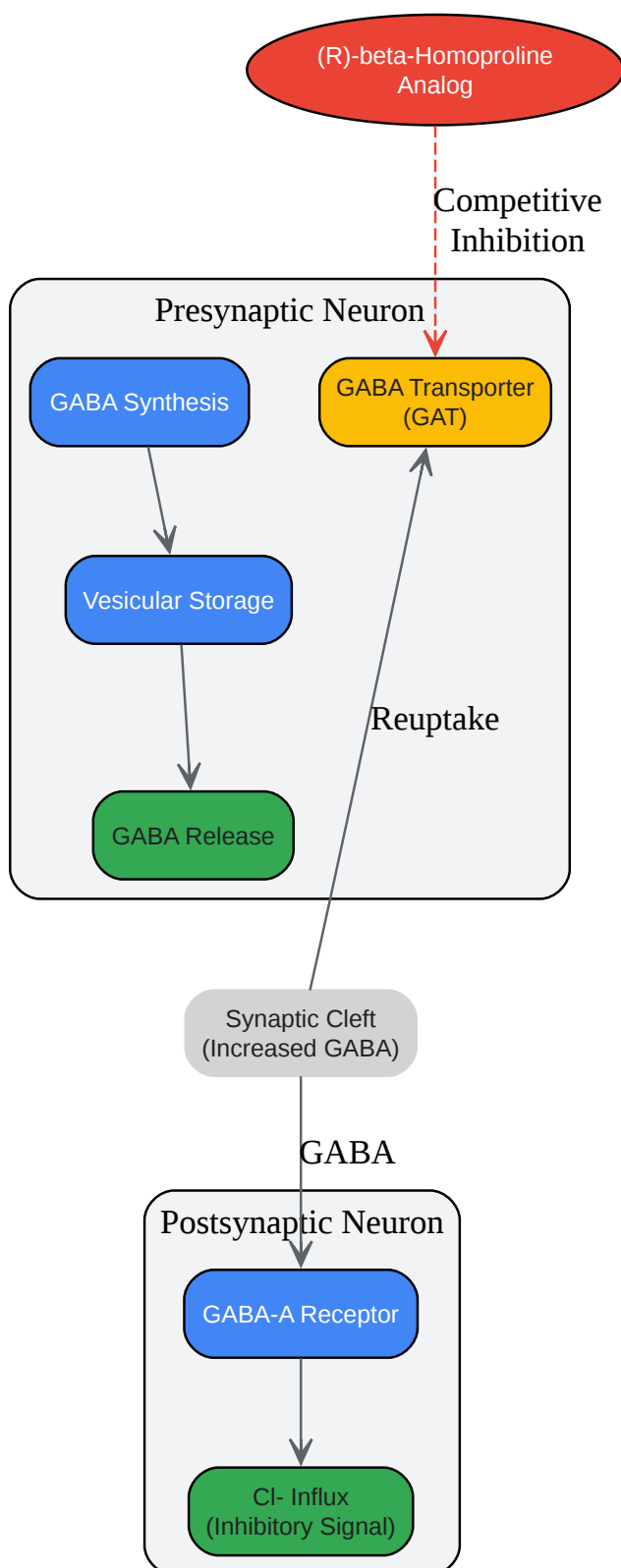
- 3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are fundamental for confirming the covalent structure.[11] The diastereomeric ratio of intermediates can often be determined directly from the ^1H NMR spectra of crude reaction mixtures by analyzing the chemical shifts of key protons on the pyrrolidine ring.[1][3]
- 3.2.2 Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate molecular weight.[12][13]
- 3.2.3 Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of the final product, confirming the success of the asymmetric synthesis.[13][14]

Biological Activity and Therapeutic Potential

Analogues of (R)-beta-homoproline ethyl ester have potential applications across several therapeutic areas due to their unique structural and chemical properties.

4.1 Mechanism I: Modulation of Peptide Structure and Function Incorporating β -homoproline into a peptide sequence can enforce specific secondary structures, such as turns or helices, which can be critical for receptor binding.[1] A key advantage is the enhanced stability against peptidases. For example, a bradykinin analog containing β -homoproline was found to be resistant to degradation by dipeptidylcarboxypeptidase.[5] This resistance can translate to a longer biological half-life and improved therapeutic efficacy in vivo.

4.2 Mechanism II: Interaction with CNS Targets Certain β -homoproline derivatives act as potent inhibitors of γ -aminobutyric acid (GABA) transport.[15] Homo-beta-proline itself is a competitive inhibitor of GABA uptake into both neurons and astrocytes, with K_i values of 6 μM and 16 μM , respectively.[15] By blocking the reuptake of GABA from the synaptic cleft, these analogs can enhance GABAergic neurotransmission. This mechanism is a potential therapeutic strategy for conditions characterized by GABAergic deficits, such as epilepsy or anxiety disorders.



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Caption: Inhibition of GABA reuptake by a β -homoproline analog.

4.3 Mechanism III: Enzyme Inhibition The structural similarity of β -homoproline to natural proline makes it a candidate for inhibiting enzymes involved in proline metabolism. For example, Pyrroline-5-Carboxylate Reductase 1 (PYCR1), an enzyme often upregulated in cancer, is a potential target.[16] Proline analogs have been successfully screened to discover PYCR1 inhibitors, demonstrating that this class of compounds can serve as chemical probes and starting points for drug discovery in oncology.[16]

Experimental Workflows for Biological Evaluation

5.1 Protocol: In Vitro GABA Uptake Inhibition Assay This protocol is designed to measure the ability of a test compound to inhibit the uptake of radiolabeled GABA into neuronal or glial cells in culture.[15]

- Materials: Cultured neurons or astrocytes, [^3H]GABA, test compound ((R)-beta-homoproline ethyl ester analog), Krebs-Ringer buffer, known GABA uptake inhibitor (e.g., nipecotic acid) as a positive control, scintillation counter.
- Procedure:
 - Plate cells (e.g., primary cortical neurons) in appropriate multi-well plates and grow to confluence.
 - Prepare assay solutions by diluting the test compound and positive control to various concentrations in Krebs-Ringer buffer.
 - Wash the cell monolayers with buffer.
 - Pre-incubate the cells with the test compound solutions or buffer (for control wells) for 10-15 minutes at 37 °C.
 - Initiate the uptake reaction by adding a solution containing a fixed concentration of [^3H]GABA to all wells.
 - Incubate for a short period (e.g., 5-10 minutes) at 37 °C. The short duration ensures measurement of the initial uptake rate.

- Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold buffer.
- Lyse the cells with a suitable lysis buffer or sodium hydroxide solution.
- Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the percentage inhibition of GABA uptake for each concentration of the test compound relative to the control. Determine the IC50 value by fitting the data to a dose-response curve. A kinetic analysis can be performed to determine the mode of inhibition (e.g., competitive).[15]

5.2 Protocol: Enzyme Inhibition Kinetics Assay This generic protocol can be adapted to assess the inhibition of a specific enzyme, such as PYCR1.[16]

- Materials: Purified target enzyme (e.g., recombinant human PYCR1), enzyme substrate (e.g., Δ 1-pyrroline-5-carboxylate), cofactor (e.g., NADH), assay buffer (e.g., Tris-HCl), test compound, microplate reader capable of measuring absorbance.
- Procedure:
 - Prepare serial dilutions of the test compound in the assay buffer.
 - In a 96-well plate, add the assay buffer, a fixed concentration of the enzyme, and the various concentrations of the test compound.
 - Pre-incubate the enzyme and inhibitor mixture for 10-15 minutes at a controlled temperature (e.g., 25 °C or 37 °C).
 - Initiate the enzymatic reaction by adding the substrate and cofactor (NADH). The oxidation of NADH to NAD⁺ results in a decrease in absorbance at 340 nm.
 - Immediately begin monitoring the change in absorbance at 340 nm over time using the microplate reader.

- **Data Analysis:** Calculate the initial reaction velocity (rate) for each well. Determine the percent inhibition for each concentration of the test compound. Calculate the IC₅₀ value. To determine the mechanism of inhibition, repeat the experiment with varying concentrations of the substrate while holding the inhibitor concentration constant, and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[\[17\]](#)

Conclusion and Future Directions

The (R)-beta-homoproline ethyl ester analog represents a versatile and valuable scaffold in modern drug discovery. Its utility is rooted in the fundamental principles of medicinal chemistry: the strategic modification of a core structure to enhance metabolic stability, control three-dimensional conformation, and achieve potent, selective biological activity. The stereoselective synthetic routes now available make these compounds more accessible for systematic investigation.[\[1\]\[3\]](#)

Future research should focus on several key areas:

- **Library Synthesis:** Expanding the range of substituents at the α -position to build a diverse library of analogs for broader screening against various biological targets.[\[1\]](#)
- **Peptidomimetic Integration:** Incorporating these analogs into novel cyclic peptides and other constrained peptidomimetics to target challenging protein-protein interactions.
- **Pharmacokinetic Profiling:** Systematically evaluating how different ester derivatives (e.g., methyl, tert-butyl) and other modifications affect the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the parent molecule.
- **Organocatalysis:** Exploring the use of chiral β -homoproline derivatives as organocatalysts in asymmetric synthesis, analogous to the well-established role of proline.[\[3\]](#)

By leveraging the unique properties of the β -homoproline scaffold, researchers are well-positioned to develop next-generation therapeutics with improved efficacy and safety profiles.

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